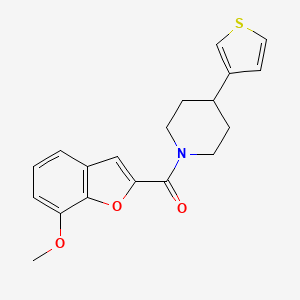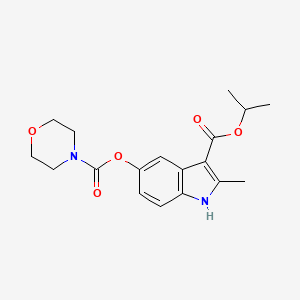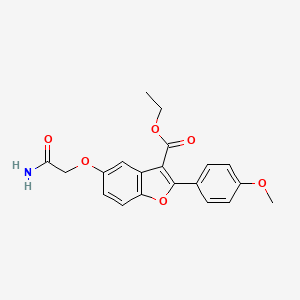![molecular formula C14H21NO4S B6503321 N-[2-hydroxy-2-methyl-3-(methylsulfanyl)propyl]-2-(3-methoxyphenoxy)acetamide CAS No. 1396746-04-5](/img/structure/B6503321.png)
N-[2-hydroxy-2-methyl-3-(methylsulfanyl)propyl]-2-(3-methoxyphenoxy)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-hydroxy-2-methyl-3-(methylsulfanyl)propyl]-2-(3-methoxyphenoxy)acetamide, also known as N-acetyl-L-cysteine (NAC), is a derivative of the amino acid cysteine. It is a sulfur-containing compound that has been used in a variety of scientific research applications due to its ability to act as an antioxidant, anti-inflammatory, and anti-apoptotic agent. NAC has been studied for its potential to treat or prevent a variety of conditions, including cancer, HIV/AIDS, and neurological disorders.
Wissenschaftliche Forschungsanwendungen
N-[2-hydroxy-2-methyl-3-(methylsulfanyl)propyl]-2-(3-methoxyphenoxy)acetamideysteine has been used in a variety of scientific research applications. It has been studied for its potential to treat or prevent a variety of conditions, including cancer, HIV/AIDS, and neurological disorders. NAC has also been studied for its potential to reduce the effects of oxidative stress and improve the efficacy of chemotherapy drugs. Additionally, NAC has been studied for its potential to prevent or reduce the risk of certain types of liver damage.
Wirkmechanismus
N-[2-hydroxy-2-methyl-3-(methylsulfanyl)propyl]-2-(3-methoxyphenoxy)acetamideysteine works by increasing the levels of the antioxidant glutathione. Glutathione is an important antioxidant that helps to protect cells from damage caused by free radicals and other toxins. NAC also helps to reduce inflammation and apoptosis, which are processes involved in the development of many diseases.
Biochemical and Physiological Effects
N-[2-hydroxy-2-methyl-3-(methylsulfanyl)propyl]-2-(3-methoxyphenoxy)acetamideysteine has been shown to have a variety of biochemical and physiological effects. In addition to its antioxidant and anti-inflammatory effects, NAC has been shown to increase the levels of the neurotransmitter dopamine, which is involved in the regulation of mood and behavior. NAC has also been shown to reduce levels of the stress hormone cortisol, which is associated with increased risk of depression and anxiety.
Vorteile Und Einschränkungen Für Laborexperimente
N-[2-hydroxy-2-methyl-3-(methylsulfanyl)propyl]-2-(3-methoxyphenoxy)acetamideysteine is a relatively safe and non-toxic compound that can be used in laboratory experiments. It is relatively easy to obtain and synthesize, and it can be stored for long periods of time without significant degradation. However, NAC can be toxic at high doses, and it can interfere with certain laboratory tests.
Zukünftige Richtungen
There are many potential future directions for research involving N-[2-hydroxy-2-methyl-3-(methylsulfanyl)propyl]-2-(3-methoxyphenoxy)acetamideysteine. For example, further research could explore the potential of NAC to treat or prevent a variety of conditions, including cancer, HIV/AIDS, and neurological disorders. Additionally, research could be conducted to investigate the potential of NAC to reduce the risk of certain types of liver damage. Finally, further research could explore the potential of NAC to reduce the effects of oxidative stress and improve the efficacy of chemotherapy drugs.
Synthesemethoden
N-[2-hydroxy-2-methyl-3-(methylsulfanyl)propyl]-2-(3-methoxyphenoxy)acetamideysteine can be synthesized by acetylation of L-cysteine with acetic anhydride. This reaction is catalyzed by pyridine and proceeds in two steps. First, the pyridine catalyzes the formation of a mixed anhydride between the acetic anhydride and the cysteine. The second step is the formation of the N-[2-hydroxy-2-methyl-3-(methylsulfanyl)propyl]-2-(3-methoxyphenoxy)acetamideysteine product from the mixed anhydride.
Eigenschaften
IUPAC Name |
N-(2-hydroxy-2-methyl-3-methylsulfanylpropyl)-2-(3-methoxyphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO4S/c1-14(17,10-20-3)9-15-13(16)8-19-12-6-4-5-11(7-12)18-2/h4-7,17H,8-10H2,1-3H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYZJGZKLZNGRAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)COC1=CC=CC(=C1)OC)(CSC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-hydroxy-2-methyl-3-(methylthio)propyl)-2-(3-methoxyphenoxy)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(naphthalen-1-yl)-1-[4-(thiophen-3-yl)piperidin-1-yl]ethan-1-one](/img/structure/B6503243.png)


![5-cyclopropyl-N-{2-[4-(thiophen-2-yl)piperidin-1-yl]ethyl}-1,2-oxazole-3-carboxamide](/img/structure/B6503272.png)
![3-(2,5-dimethoxyphenyl)-1-methyl-N-{2-[4-(thiophen-2-yl)piperidin-1-yl]ethyl}-1H-pyrazole-5-carboxamide](/img/structure/B6503274.png)
![(2Z)-2-[(furan-2-yl)methylidene]-7-methyl-3-oxo-2,3-dihydro-1-benzofuran-6-yl morpholine-4-carboxylate](/img/structure/B6503281.png)

![1-benzyl-3-{2-[4-(thiophen-2-yl)piperidin-1-yl]ethyl}urea](/img/structure/B6503302.png)
![N-[2-hydroxy-2-methyl-3-(methylsulfanyl)propyl]-4-propylbenzamide](/img/structure/B6503319.png)
![(2Z)-2-[(3-fluorophenyl)methylidene]-6-hydroxy-7-[(pyrrolidin-1-yl)methyl]-2,3-dihydro-1-benzofuran-3-one](/img/structure/B6503334.png)
![4-ethyl-N-[2-hydroxy-2-methyl-4-(methylsulfanyl)butyl]benzamide](/img/structure/B6503335.png)
![N-[2-hydroxy-2-methyl-4-(methylsulfanyl)butyl]-2,5-dimethylbenzamide](/img/structure/B6503337.png)
![5-chloro-N-[2-hydroxy-2-methyl-4-(methylsulfanyl)butyl]thiophene-2-carboxamide](/img/structure/B6503342.png)
![N-[2-hydroxy-2-methyl-4-(methylsulfanyl)butyl]-2-(trifluoromethyl)benzamide](/img/structure/B6503348.png)